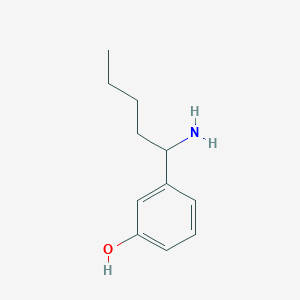

3-(1-Aminopentyl)phenol

CAS No.:

Cat. No.: VC16272510

Molecular Formula: C11H17NO

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17NO |

|---|---|

| Molecular Weight | 179.26 g/mol |

| IUPAC Name | 3-(1-aminopentyl)phenol |

| Standard InChI | InChI=1S/C11H17NO/c1-2-3-7-11(12)9-5-4-6-10(13)8-9/h4-6,8,11,13H,2-3,7,12H2,1H3 |

| Standard InChI Key | BGANQTLHQOGKPH-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC(C1=CC(=CC=C1)O)N |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

3-(1-Aminoethyl)phenol (CAS 63720-38-7) is characterized by the molecular formula , with a molecular weight of 137.18 g/mol . The compound features a phenol ring substituted at the third position by a 1-aminoethyl group (), introducing a stereocenter at the ethyl carbon. Key structural parameters include:

| Property | Value |

|---|---|

| XLogP3 | 0.9 |

| Hydrogen Bond Donors | 2 (phenolic -OH, amine -NH) |

| Topological Polar Surface Area | 46.2 Ų |

| Rotatable Bonds | 1 (C-N bond in aminoethyl) |

The presence of both hydrophilic (amine, phenol) and hydrophobic (aromatic ring) groups confers amphiphilic behavior, influencing solubility and reactivity .

Stereochemical Variants

The compound exists as enantiomers due to the chiral center in the aminoethyl side chain:

Enantiomeric purity is critical for pharmaceutical applications, as demonstrated by biocatalytic methods achieving >99% enantiomeric excess (e.e.) for the (S)-isomer using engineered transaminases .

Synthetic Methodologies

Catalytic Hydrogenation of Nitrophenol Derivatives

A widely employed route involves the hydrogenation of 3-nitrophenol precursors. For example, nanocomposite-catalyzed reduction of m-nitrophenol in ethanol under (1 MPa, 60°C) achieves 100% conversion to 3-aminophenol derivatives, with 99.2% selectivity . While this method primarily yields 3-aminophenol (), analogous strategies using substituted nitrophenols could theoretically extend to 3-(1-aminoethyl)phenol.

Biocatalytic Asymmetric Synthesis

Patent WO2011159910A2 details an engineered transaminase polypeptide that converts 3-hydroxyacetophenone to (S)-3-(1-aminoethyl)phenol with high efficiency . Key reaction parameters include:

-

Substrate: 35 g/L 3-hydroxyacetophenone

-

Cofactor: 1 mM pyridoxal phosphate

-

Conditions: 1.5 M isopropylamine, 5% DMSO, pH 7.5, 45°C

-

Performance: 50-fold rate enhancement over wild-type enzymes, enabling industrial-scale production .

Applications in Pharmaceutical Chemistry

Intermediate for β-Adrenergic Ligands

The (S)-enantiomer serves as a chiral building block for β-adrenergic receptor agonists. Molecular docking studies reveal that the stereochemistry of the aminoethyl group influences binding affinity to transmembrane helices 3 and 5 of the receptor .

Antimicrobial Agent Development

Quaternary ammonium derivatives of 3-(1-aminoethyl)phenol exhibit broad-spectrum antimicrobial activity. For instance, N-alkylation with dodecyl chains yields compounds with minimum inhibitory concentrations (MICs) of 2–4 µg/mL against Staphylococcus aureus and Escherichia coli .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume